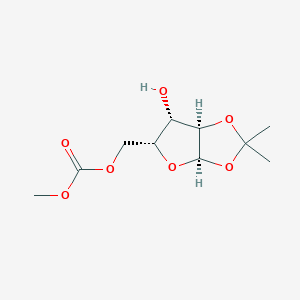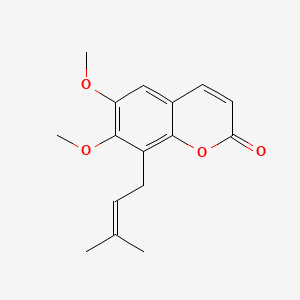
5-O-Carbomethoxy-1,2-O-isopropylidene-D-xylofuranose
概要
説明
5-O-Carbomethoxy-1,2-O-isopropylidene-D-xylofuranose: is a chemical compound with the molecular formula C10H16O7 and a molecular weight of 248.23 g/mol . It is a derivative of D-xylose and is often used as an intermediate in the synthesis of various bioactive molecules. This compound is particularly significant in the biomedical field due to its unique chemical properties and versatility as a building block.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-O-Carbomethoxy-1,2-O-isopropylidene-D-xylofuranose typically involves the protection of D-xylose followed by esterification. One common method includes the following steps:
Protection of D-xylose: D-xylose is first protected using acetone and an acid catalyst to form 1,2-O-isopropylidene-D-xylofuranose.
Esterification: The protected xylose is then esterified with methyl chloroformate in the presence of a base such as pyridine to yield this compound.
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows similar steps as laboratory methods but on a larger scale. Industrial processes may involve optimized reaction conditions, such as controlled temperatures and pressures, to enhance yield and purity .
化学反応の分析
Types of Reactions: 5-O-Carbomethoxy-1,2-O-isopropylidene-D-xylofuranose can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in alcohol solvents are typical.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted xylofuranose derivatives.
科学的研究の応用
Chemistry: 5-O-Carbomethoxy-1,2-O-isopropylidene-D-xylofuranose is used as a key intermediate in the synthesis of complex organic molecules. Its protected form allows for selective reactions at specific sites.
Biology and Medicine: In the biomedical field, this compound is crucial for developing drugs targeting diseases such as cancer and viral infections. Its unique structure makes it a versatile building block for synthesizing bioactive molecules.
Industry: The compound is also used in the production of various pharmaceuticals and fine chemicals. Its role as an intermediate helps streamline the synthesis of complex molecules, making industrial processes more efficient.
作用機序
The mechanism of action of 5-O-Carbomethoxy-1,2-O-isopropylidene-D-xylofuranose primarily involves its role as an intermediate in chemical reactions. It acts by providing a protected form of D-xylose, which can undergo selective reactions to form desired products. The molecular targets and pathways involved depend on the specific bioactive molecules synthesized from this compound.
類似化合物との比較
1,2-O-Isopropylidene-D-xylofuranose: Similar in structure but lacks the carbomethoxy group.
5-O-Carbomethoxy-1,2-O-isopropylidene-3-O-p-toluenesulfonyl-D-xylofuranose: Contains an additional p-toluenesulfonyl group, making it more reactive in certain conditions.
特性
IUPAC Name |
(6-hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methyl methyl carbonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O7/c1-10(2)16-7-6(11)5(15-8(7)17-10)4-14-9(12)13-3/h5-8,11H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGDOHLQEKFUTGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(C(OC2O1)COC(=O)OC)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O7 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00969385 | |
| Record name | 5-O-(Methoxycarbonyl)-1,2-O-(1-methylethylidene)pentofuranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00969385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.23 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5432-33-7 | |
| Record name | NSC18194 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18194 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-O-(Methoxycarbonyl)-1,2-O-(1-methylethylidene)pentofuranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00969385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-[(4-Nitrophenyl)azo]naphthalen-2-amine](/img/structure/B1594371.png)


![2-Chloro-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B1594378.png)






